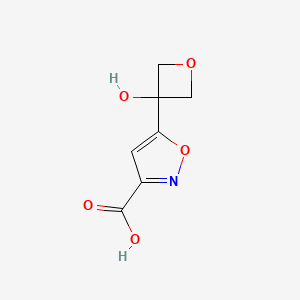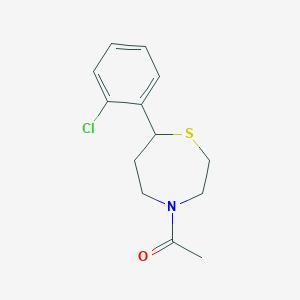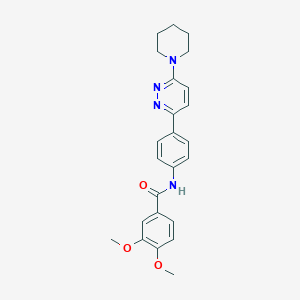
3,4-dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Applications De Recherche Scientifique
Development of Antineoplastic Agents
Research has demonstrated the potential of compounds structurally related to 3,4-Dimethoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide in acting as candidate antineoplastic agents. For example, certain compounds have shown excellent cytotoxic properties and are considered more potent than contemporary anticancer drugs due to their greater tumor-selective toxicity and ability to modulate multi-drug resistance (Hossain et al., 2020).
Tuberculosis Treatment
In the realm of infectious diseases, derivatives with structural similarities have been explored for the treatment of tuberculosis (TB). Macozinone, a compound undergoing clinical studies, targets decaprenylphosphoryl ribose oxidase (DprE1), a key enzyme in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis, showcasing the compound's promising development towards efficient TB drug regimens (Makarov & Mikušová, 2020).
Diabetes Mellitus Treatment
For metabolic disorders like type 2 diabetes mellitus (T2DM), research on dipeptidyl peptidase IV (DPP IV) inhibitors, which include various chemical groups such as piperidines and piperazines, highlights the ongoing efforts to find new therapeutic agents. These inhibitors work by preventing the inactivation of incretin molecules, thereby promoting insulin secretion and offering a validated target for T2DM treatment (Mendieta et al., 2011).
CNS Acting Drugs
In the search for novel CNS acting drugs, functional chemical groups present in compounds like this compound have been identified as potential lead molecules. These groups include heterocycles with nitrogen, sulfur, and oxygen, which form the largest class of organic compounds with CNS activity, ranging from antidepressant to anticonvulsant effects (Saganuwan, 2017).
Anti-HIV and Antitumor Activities
The exploration of coumarins, with structural features akin to those in the query compound, for their antitumor, anti-inflammation, and anti-HIV effects, exemplifies the potential for developing new therapeutic agents. Structural modifications of these molecules can lead to customized drugs to prevent systemic side effects (Zhu & Jiang, 2018).
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-30-21-12-8-18(16-22(21)31-2)24(29)25-19-9-6-17(7-10-19)20-11-13-23(27-26-20)28-14-4-3-5-15-28/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHLXYVMVNARGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

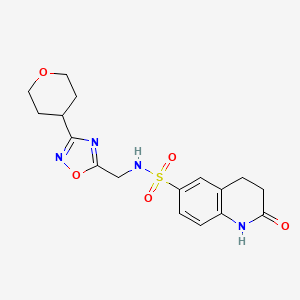
![3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide](/img/structure/B2725983.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2725984.png)

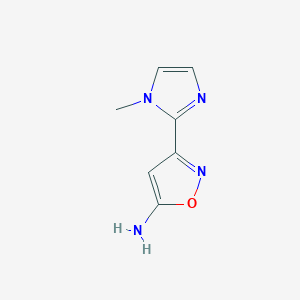
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2725992.png)
![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)

![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)
![N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2725997.png)


